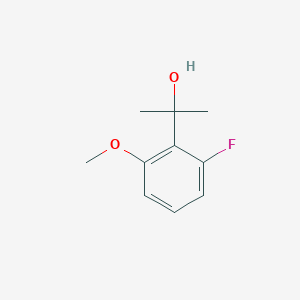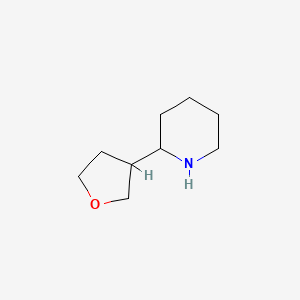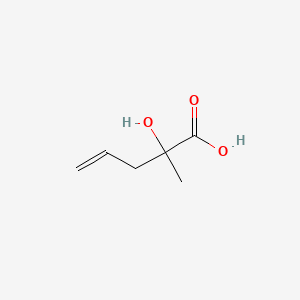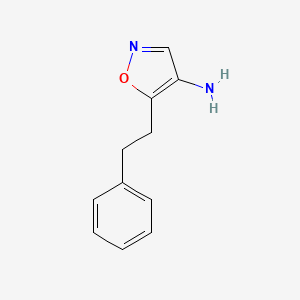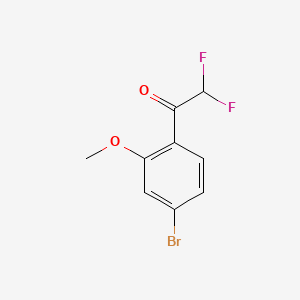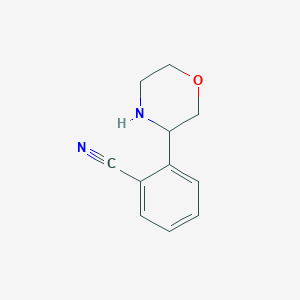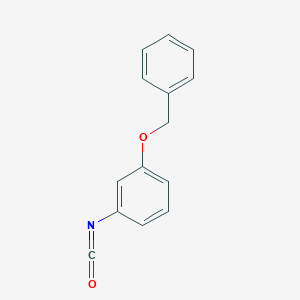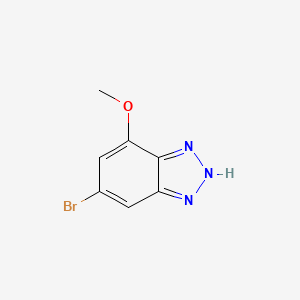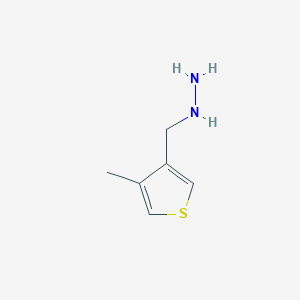aminehydrochloride](/img/structure/B15322293.png)
[1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride: is a chemical compound that features a benzofuran ring, a fluoropropyl group, and an amine group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions, such as using a free radical cyclization cascade
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. Techniques such as proton quantum tunneling can be employed to minimize side reactions and improve the efficiency of the synthesis . The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the fluoropropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Applications De Recherche Scientifique
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
Comparison: Compared to these similar compounds, 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride is unique due to the presence of the fluoropropyl group and the specific positioning of the amine group
Propriétés
Formule moléculaire |
C12H15ClFNO |
|---|---|
Poids moléculaire |
243.70 g/mol |
Nom IUPAC |
1-(1-benzofuran-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNO.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
Clé InChI |
YEUZSYWPQZDIBN-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC2=C(C=C1)OC=C2)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



